molecular formula C5H12ClNS B6223725 (3S)-piperidine-3-thiol hydrochloride CAS No. 2512219-91-7

(3S)-piperidine-3-thiol hydrochloride

Cat. No.: B6223725
CAS No.: 2512219-91-7
M. Wt: 153.7
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Description

Contextualization within Chiral Heterocyclic Compounds and Thiol-Containing Scaffolds

Chiral heterocyclic compounds, such as those containing the piperidine (B6355638) framework, are of immense importance in medicinal chemistry and materials science. nih.gov The piperidine ring is a common motif found in a vast number of natural products and pharmaceuticals. nih.govnih.gov The introduction of a stereocenter, as in the (3S) configuration, provides a three-dimensional architecture that is often crucial for specific biological interactions.

The thiol group (-SH) further enhances the utility of this scaffold. Thiols are known for their nucleophilicity and their ability to form disulfide bonds, properties that are exploited in various chemical and biological contexts. The combination of a chiral piperidine and a thiol group in a single molecule creates a bifunctional building block with wide-ranging potential.

Significance as a Privileged Chiral Building Block and Scaffold Precursor in Synthetic Chemistry

(3S)-Piperidine-3-thiol hydrochloride serves as a "privileged chiral building block," a term used to describe molecular frameworks that can be used to construct a variety of biologically active compounds. impurity.comnih.gov Its pre-defined stereochemistry obviates the need for challenging and often inefficient chiral resolution steps later in a synthetic sequence. nih.gov Chemists can utilize this ready-made chiral center to construct more complex molecules with a high degree of stereocontrol. whiterose.ac.uk

As a scaffold precursor, this compound provides a foundational structure that can be elaborated upon through various chemical transformations. The nitrogen atom of the piperidine ring and the sulfur atom of the thiol group offer two distinct points for functionalization, allowing for the divergent synthesis of a library of related compounds. This is particularly valuable in drug discovery, where the ability to rapidly generate and test a range of analogs is essential. For instance, piperidine derivatives are key components in the synthesis of protein kinase inhibitors. impurity.com

Overview of Advanced Research Trajectories

The unique properties of (3S)-piperidine-3-thiol hydrochloride have propelled its use in several advanced areas of chemical research.

Asymmetric Synthesis: The development of new methods for the enantioselective synthesis of substituted piperidines is an active area of research. nih.govsnnu.edu.cn While this compound is often used as a starting material, research also focuses on novel ways to construct the chiral piperidine-thiol core itself. google.com Techniques such as catalytic asymmetric hydrogenation and enzymatic resolutions are being explored to produce this and related chiral piperidines with high optical purity. nih.govgoogle.com

Mechanistic Elucidation: The reactions involving (3S)-piperidine-3-thiol hydrochloride provide opportunities to study and understand the mechanisms of various chemical transformations. The stereochemistry of the molecule can be used as a probe to elucidate the transition states and pathways of reactions, contributing to a deeper understanding of fundamental chemical principles.

Chemical Biology Applications: The thiol group is a key functional group in many biological systems. The incorporation of (3S)-piperidine-3-thiol hydrochloride into larger molecules can be used to probe protein structure and function, develop enzyme inhibitors, or create novel bioconjugates. The specific stereochemistry of the compound can be critical for achieving the desired biological activity or selectivity.

Properties

CAS No.

2512219-91-7

Molecular Formula

C5H12ClNS

Molecular Weight

153.7

Purity

95

Origin of Product

United States

Ii. Advanced Synthetic Methodologies for 3s Piperidine 3 Thiol Hydrochloride and Its Derivatives

Enantioselective and Diastereoselective Synthesis Strategies

The generation of the stereocenter at the C3 position of the piperidine (B6355638) ring with the desired (S)-configuration is a primary challenge. Modern synthetic chemistry has addressed this through various enantioselective techniques, including asymmetric catalysis, the use of chiral auxiliaries, and biocatalytic transformations.

Asymmetric Catalysis Approaches (e.g., organocatalysis, metal-catalyzed hydrogenation)

Asymmetric catalysis has emerged as a powerful tool for the synthesis of chiral piperidines, offering high efficiency and enantioselectivity. nih.govmdpi.com Both organocatalysis and metal-catalyzed hydrogenation have been successfully employed to construct the chiral piperidine scaffold. nih.govmdpi.comacs.org

Organocatalysis: Organocatalysis provides a metal-free alternative for the synthesis of chiral piperidines. acs.org Chiral phosphoric acids, for instance, have been utilized in asymmetric intramolecular aza-Michael cyclizations to produce enantioenriched piperidine derivatives. nih.gov This approach often involves the cyclization of a precursor containing a nitrogen nucleophile and a Michael acceptor. While specific examples for the direct synthesis of (3S)-piperidine-3-thiol are not extensively documented, the methodology has been successfully applied to the synthesis of 3-spiropiperidines with excellent enantioselectivities. nih.gov

A notable organocatalytic approach involves the domino Michael addition/aminalization process catalyzed by O-TMS protected diphenylprolinol, which allows for the formation of four contiguous stereocenters in the piperidine ring with high enantioselectivity. acs.org

Metal-Catalyzed Hydrogenation: The asymmetric hydrogenation of pyridinium (B92312) salts is a prominent method for accessing chiral piperidines. dicp.ac.cnnih.gov Rhodium and iridium-based catalysts are particularly effective for the stereoselective hydrogenation of the pyridine (B92270) ring. mdpi.comnih.govdicp.ac.cn For instance, rhodium-catalyzed reductive transamination of pyridinium salts using a chiral primary amine has been shown to produce a variety of chiral piperidines with excellent diastereo- and enantioselectivities. dicp.ac.cnresearchgate.netthieme-connect.com This method has the advantage of tolerating various functional groups. dicp.ac.cn Iridium-catalyzed asymmetric hydrogenation of pyridinium salts has also been developed, leading to chiral piperidine derivatives with high levels of enantioselectivity. mdpi.comnih.gov

A rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with phenyl pyridine-1(2H)-carboxylate has been reported to produce 3-substituted tetrahydropyridines, which can be subsequently reduced to the corresponding chiral piperidines. nih.gov This three-step process provides access to a wide array of enantioenriched 3-substituted piperidines. nih.gov

Catalyst SystemSubstrate TypeProduct TypeEnantiomeric Excess (ee) / Diastereomeric Ratio (dr)Reference
Rhodium / Chiral AminePyridinium SaltsChiral PiperidinesHigh dr and ee dicp.ac.cnresearchgate.netthieme-connect.com
Iridium / SegPhos2-Aryl-3-phthalimidopyridinium saltsChiral Piperidine DerivativesHigh ee and dr nih.gov
Rhodium / JosiphosPhenyl pyridine-1(2H)-carboxylate and Arylboronic acids3-Substituted TetrahydropyridinesHigh ee nih.gov
Chiral Phosphoric AcidAcyclic precursors3-SpiropiperidinesUp to 97:3 er nih.gov
O-TMS protected diphenylprolinolAldehydes and nitroolefinsPolysubstituted PiperidinesExcellent ee acs.org

Table 1: Examples of Asymmetric Catalysis Approaches for Chiral Piperidine Synthesis

Chiral Auxiliary-Mediated Syntheses

The use of chiral auxiliaries is a classical and reliable strategy to control stereochemistry during the synthesis of chiral compounds. acs.org A chiral auxiliary is a stereogenic unit temporarily incorporated into the substrate to direct the stereochemical outcome of subsequent reactions. acs.org After the desired stereocenter is established, the auxiliary is removed.

Phenylglycinol-derived oxazolopiperidone lactams have been employed as versatile intermediates for the enantioselective synthesis of 3,3-disubstituted piperidine derivatives. dntb.gov.ua The stereochemical outcome of the enolate dialkylation is controlled by the configuration of the starting lactam and the order of substituent introduction. dntb.gov.ua While this method has been applied to the synthesis of various alkaloids, its direct application to (3S)-piperidine-3-thiol hydrochloride is not explicitly detailed in the available literature.

Chiral AuxiliaryReaction TypeProduct TypeDiastereoselectivityReference
PhenylglycinolEnolate Dialkylation3,3-Disubstituted PiperidinesHigh dntb.gov.ua

Table 2: Example of Chiral Auxiliary-Mediated Synthesis of Piperidine Derivatives

Biocatalytic and Chemoenzymatic Transformations

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral molecules. nih.govmdpi.commdpi.com Enzymes such as transaminases, imine reductases, and amine dehydrogenases are increasingly used to produce enantiopure amines. mdpi.comacs.org

A chemoenzymatic approach combining chemical synthesis with biocatalysis has been developed for the asymmetric dearomatization of activated pyridines to prepare substituted piperidines with precise stereochemistry. nih.gov This method utilizes an amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines. nih.gov Transaminases have also been employed in cascade reactions to generate chiral 2-substituted piperidines. acs.orgnih.gov

While these biocatalytic and chemoenzymatic methods show great promise for the synthesis of chiral piperidines, specific examples detailing the synthesis of (3S)-piperidine-3-thiol hydrochloride are limited in the current literature. However, the existing methodologies provide a strong foundation for future development in this area.

Enzyme/CatalystReaction TypeProduct TypeStereoselectivityReference
Amine Oxidase / Ene Imine ReductaseChemoenzymatic Dearomatization3- and 3,4-Substituted PiperidinesHigh ee nih.gov
TransaminaseBio-organocatalytic Cascade2-Substituted PiperidinesHigh ee nih.govresearchgate.net

Table 3: Examples of Biocatalytic and Chemoenzymatic Approaches for Chiral Piperidine Synthesis

Intramolecular Cyclization Reactions for Piperidine Ring Formation

Intramolecular cyclization is a fundamental strategy for constructing the piperidine ring from an acyclic precursor. nih.gov Both radical and metal-catalyzed pathways have been extensively explored to achieve this transformation with high efficiency and stereocontrol. nih.govmdpi.com

Radical Cyclization Pathways

Radical cyclizations offer a powerful method for the formation of C-C or C-N bonds under mild conditions. nih.gov Intramolecular 5-exo or 6-exo cyclizations of radicals are common strategies for synthesizing five- and six-membered nitrogen heterocycles. nih.govacs.org

The cyclization of nitrogen-centered radicals, such as aminyl or amidyl radicals, onto an internal unsaturation is a well-established route to piperidines. nih.gov For instance, the intramolecular 5-exo cyclization of 3-(2-methyleneaziridin-1-yl)propyl radicals leads to ring-expanded piperidine structures. nih.gov Another approach involves the intramolecular cyclization of linear amino-aldehydes, which has been catalyzed by cobalt(II) complexes. mdpi.com Copper(I)-catalyzed radical enantioselective cyclization has also been reported. nih.gov

While the general principles of radical cyclization are well-understood for piperidine synthesis, specific applications to the synthesis of (3S)-piperidine-3-thiol are not widely reported.

Catalyst/InitiatorSubstrate TypeCyclization ModeProduct TypeReference
-3-(2-Methyleneaziridin-1-yl)propyl bromide5-exoSubstituted Piperidines nih.gov
Cobalt(II)Linear amino-aldehydes-Piperidines and Pyrrolidones mdpi.com
Copper(I)-Enantioselective cyclization- nih.gov

Table 4: Examples of Radical Cyclization Pathways for Piperidine Synthesis

Metal-Catalyzed Cyclizations (e.g., Pd-catalyzed, Cu-catalyzed, Ir-catalyzed)

Transition metal-catalyzed intramolecular cyclizations are highly versatile methods for constructing the piperidine ring. nih.govmdpi.comnih.gov Palladium, copper, and iridium catalysts have all been effectively utilized in these transformations. nih.govrsc.orgnih.govacs.orgacs.orgnih.govresearchgate.netacs.orgresearchgate.netcapes.gov.brresearchgate.net

Palladium-Catalyzed Cyclizations: Palladium catalysts are widely used for various cyclization reactions, including the aza-Heck reaction. nih.govresearchgate.net The enantioselective intramolecular 6-exo aza-Heck cyclization of alkenylcarbamates has been demonstrated to produce chiral piperidines. nih.gov Palladium-catalyzed [4+2] cycloaddition of amido-tethered allylic carbonates with oxazol-5-(4H)-ones also yields piperidine derivatives. rsc.org

Copper-Catalyzed Cyclizations: Copper catalysts have been employed in intramolecular C-H amination reactions to form piperidines. acs.orgresearchgate.net For example, the intramolecular C-H amination of N-fluoride amides using copper complexes provides a route to piperidines. acs.org A copper-catalyzed asymmetric cyclizative aminoboration has been developed for the synthesis of chiral 2,3-cis-disubstituted piperidines with excellent enantioselectivities. nih.govresearchgate.net

Iridium-Catalyzed Cyclizations: Iridium catalysts have proven effective in the cyclocondensation of amino alcohols and aldehydes to furnish 3,4-disubstituted piperidines with high enantiospecificity and good diastereoselectivity. nih.gov Light-mediated iridium(III)-catalyzed cyclization has also been explored for the synthesis of piperidine derivatives. mdpi.com

Metal CatalystReaction TypeProduct TypeStereoselectivityReference
PalladiumEnantioselective 6-exo aza-Heck CyclizationChiral PiperidinesHigh ee nih.govresearchgate.net
Copper / (S,S)-Ph-BPEAsymmetric Cyclizative AminoborationChiral 2,3-cis-disubstituted PiperidinesExcellent ee nih.govresearchgate.net
IridiumCyclocondensation3,4-Disubstituted PiperidinesHigh dr and es nih.gov

Table 5: Examples of Metal-Catalyzed Cyclizations for Piperidine Synthesis

Cycloaddition Reactions (e.g., [2+2] and [3+3] annulations)

Cycloaddition reactions offer a powerful and atom-economical approach to constructing the piperidine ring system with control over stereochemistry. While various cycloaddition strategies have been employed for the synthesis of substituted piperidines, [3+3] and other annulations are particularly relevant for accessing the piperidine core.

One notable strategy involves the [3+3] annulation reaction between a 1,3-dianion equivalent and a 1,3-bifunctional electrophile. For instance, a suitable precursor for a 5-methylene piperidine, which could potentially be converted to a piperidine-3-thiol (B3058082) derivative, can be synthesized via a [3+3] annulation. This approach utilizes a 1,3-dianion and a 1,3-bifunctional electrophile like 3-chloro-2-(chloromethyl)prop-1-ene. whiterose.ac.uk Another example is the piperidine-mediated [3+3] cyclization of 2-amino-4H-chromen-4-ones with 2-benzylidenemalononitriles to yield functionalized chromeno[2,3-b]pyridines, showcasing the versatility of this annulation type. acs.org

Furthermore, formal [3+3] cycloadditions, such as the reaction of activated aziridines with a palladium-trimethylenemethane (Pd-TMM) complex, have been reported for the synthesis of functionalized piperidines. whiterose.ac.uk While not directly yielding a thiol-substituted piperidine, these methods establish the core heterocyclic structure which can be further functionalized.

Divergent intermolecular coupling strategies using radical-to-polar mechanistic switching can lead to various N-heterocycles, including piperidines, from simple olefins. rsc.orgnih.gov These annulation reactions couple alkenes with bifunctional reagents, offering a versatile route to diverse piperidine scaffolds. rsc.orgnih.gov For example, a [4+2] annulation of styrenes with allylsulfonamide can produce highly substituted piperidines with excellent stereoselectivity. nih.gov

The table below summarizes selected cycloaddition strategies applicable to piperidine synthesis.

Cycloaddition TypeReactantsKey FeaturesPotential Applicability to (3S)-Piperidine-3-thiol Synthesis
[3+3] Annulation 1,3-Dianion equivalent and 1,3-bifunctional electrophileForms the six-membered ring in a single step.Synthesis of a piperidine precursor that can be subsequently functionalized to introduce the thiol group at the 3-position.
[3+3] Cycloaddition Activated aziridines and Pd-TMM complexFormal cycloaddition providing functionalized piperidines.Construction of the core piperidine ring, requiring subsequent steps for thiol introduction and chiral resolution.
[4+2] Annulation Styrenes and allylsulfonamideDivergent synthesis, good stereoselectivity.Could be adapted to use a substrate that allows for the introduction of a thiol or protected thiol group.
[3+2] Cycloaddition Azomethine ylides and dipolarophilesSynthesis of highly substituted pyrrolidines, which can sometimes be rearranged or further reacted to form piperidines. researchgate.netnih.govmdpi.comLess direct route, but potentially useful for creating complex substitution patterns.

These cycloaddition methodologies provide powerful tools for the construction of the piperidine ring. For the specific synthesis of (3S)-piperidine-3-thiol, these reactions would typically form a racemic or diastereomeric mixture of a piperidine derivative, which would then require further steps for the introduction of the thiol group and chiral resolution to obtain the desired enantiomer.

Chiral Resolution Techniques for Enantiomeric Enrichment

The production of enantiomerically pure (3S)-piperidine-3-thiol hydrochloride often relies on the separation of a racemic mixture. wikipedia.org Chiral resolution remains a widely used and practical approach for obtaining single enantiomers on both laboratory and industrial scales.

Classical resolution involves the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent. The differing physical properties of these diastereomeric salts, such as solubility, allow for their separation by fractional crystallization. wikipedia.org Following separation, the desired enantiomer is recovered by removing the resolving agent.

Commonly used chiral resolving agents for amines include chiral carboxylic acids like tartaric acid and its derivatives, as well as sulfonic acids such as camphorsulfonic acid. For instance, the resolution of 2-piperidin-2-yl-ethanol has been achieved using d-10-camphorsulfonic acid. google.com Similarly, N-acetyl-L-leucine has been employed for the resolution of racemic 2-piperidine-2-yl-ethanol, yielding a precipitate with high enantiomeric purity. google.com

The general process for classical resolution is outlined below:

Salt Formation: The racemic piperidine-3-thiol is reacted with an enantiomerically pure chiral acid in a suitable solvent.

Fractional Crystallization: The solvent is chosen so that one of the diastereomeric salts is significantly less soluble than the other, allowing it to crystallize out of the solution.

Isolation: The crystallized diastereomeric salt is isolated by filtration.

Liberation of the Enantiomer: The pure enantiomer of the piperidine-3-thiol is liberated from the diastereomeric salt, typically by treatment with a base.

The efficiency of classical resolution is highly dependent on the choice of the resolving agent and the crystallization conditions.

Chromatographic techniques, particularly high-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs), offer a powerful and versatile method for the separation of enantiomers. mdpi.commdpi.com This method can be used for both analytical determination of enantiomeric purity and for preparative-scale separations.

CSPs are designed with a chiral selector immobilized on a solid support, typically silica (B1680970) gel. mdpi.com The separation occurs due to the differential interactions between the enantiomers of the analyte and the chiral selector, leading to different retention times.

A variety of CSPs are commercially available, with polysaccharide-based CSPs (e.g., cellulose (B213188) and amylose (B160209) derivatives) being among the most widely used and successful for a broad range of chiral compounds. mdpi.com Other types of CSPs include those based on cyclodextrins, proteins, and synthetic polymers. mdpi.comrsc.orgrsc.org The selection of the appropriate CSP and mobile phase is crucial for achieving successful enantioseparation. For example, novel bridged bis(β-cyclodextrin) chiral stationary phases have been developed and have shown superior enantiomer separation capabilities for various chiral compounds. rsc.orgrsc.org

The kinetic resolution of piperidine derivatives can also be achieved using chiral catalysts, where one enantiomer reacts faster than the other, allowing for the separation of the unreacted enantiomer with high enantiomeric excess. whiterose.ac.uknih.gov

The following table provides a comparison of classical and chromatographic resolution methods.

FeatureClassical ResolutionChromatographic Enantioseparation (Chiral HPLC)
Principle Formation and separation of diastereomeric salts by crystallization.Differential interaction with a chiral stationary phase.
Advantages Can be cost-effective for large-scale production, well-established technique.High separation efficiency, applicable to a wide range of compounds, can be used for both analytical and preparative purposes.
Disadvantages Can be time-consuming and labor-intensive, success is not guaranteed and depends on finding a suitable resolving agent and crystallization conditions, at least 50% of the material is discarded if the undesired enantiomer cannot be racemized and recycled. wikipedia.orgHigher cost of chiral columns and instrumentation, may require method development to find the optimal conditions.

Flow Chemistry and Continuous Synthesis Protocols

Flow chemistry, or continuous flow synthesis, has emerged as a powerful technology for the synthesis of active pharmaceutical ingredients (APIs) and intermediates. thieme-connect.deunimi.it This approach offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for automation and scalability. nih.govorganic-chemistry.org

The synthesis of chiral piperidines has been successfully adapted to continuous flow protocols. For example, a practical continuous flow method has been developed for the rapid synthesis of α-chiral piperidines from N-(tert-butylsulfinyl)-bromoimine and Grignard reagents. nih.govorganic-chemistry.orgacs.orgacs.org This protocol delivers a variety of functionalized piperidines in high yields (typically >80%) and with excellent diastereoselectivity (>90:10 dr) within minutes. nih.govorganic-chemistry.orgacs.org The ability to perform high-performance scale-up smoothly demonstrates the utility of this approach for producing larger quantities of material. nih.govacs.org

Key features of flow chemistry in the synthesis of piperidine derivatives include:

Rapid Reaction Times: The high surface-area-to-volume ratio in microreactors allows for efficient heat transfer, enabling reactions to be run at higher temperatures and pressures, thus accelerating reaction rates.

Improved Safety: The small reaction volumes inherent in flow systems minimize the risks associated with handling hazardous reagents and exothermic reactions.

Enhanced Selectivity: Precise control over temperature, pressure, and residence time can lead to improved chemo-, regio-, and stereoselectivity.

Scalability: Scaling up production in a flow system is often a matter of running the reactor for a longer period or by numbering-up (using multiple reactors in parallel), which is often more straightforward than scaling up a batch process.

While a specific continuous flow synthesis for (3S)-piperidine-3-thiol hydrochloride has not been detailed in the provided search results, the successful application of this technology to the synthesis of other chiral piperidines strongly suggests its potential applicability. nih.govorganic-chemistry.org A hypothetical flow process for its synthesis could involve the continuous formation of a key piperidine intermediate followed by in-line purification and subsequent functional group manipulations.

Green Chemistry Principles in (3S)-Piperidine-3-thiol Hydrochloride Synthesis

The principles of green chemistry are increasingly being integrated into the design of synthetic routes for pharmaceuticals to minimize environmental impact and improve sustainability. youtube.com The synthesis of (3S)-piperidine-3-thiol hydrochloride and its derivatives can benefit from the application of these principles.

Recent advances in the synthesis of piperidine analogs have focused on developing greener methods. ajchem-a.com These include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol, or supercritical fluids. Some procedures even aim for solvent-free reactions. ajchem-a.com

Catalysis: Employing catalytic amounts of reagents instead of stoichiometric quantities to reduce waste. This includes the use of non-toxic catalysts and biocatalysis. ajchem-a.comrsc.org For example, water has been shown to catalyze certain reactions for piperidine synthesis through hydrogen bonding. ajchem-a.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Cycloaddition and multicomponent reactions are inherently more atom-economical. ajchem-a.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. Photochemical methods and microwave-assisted synthesis can also contribute to energy efficiency. mdpi.com

Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources.

The table below highlights how green chemistry principles can be applied to the synthesis of piperidine derivatives.

Green Chemistry PrincipleApplication in Piperidine Synthesis
Prevention Designing syntheses to avoid waste generation.
Atom Economy Utilizing cycloaddition and multicomponent reactions that incorporate most of the starting material atoms into the product. ajchem-a.com
Less Hazardous Chemical Syntheses Using less toxic reagents and intermediates. youtube.com
Designing Safer Chemicals The target molecule itself is for pharmaceutical use, but the synthesis should minimize the toxicity of byproducts.
Safer Solvents and Auxiliaries Employing water or other green solvents, or performing reactions under solvent-free conditions. ajchem-a.com
Design for Energy Efficiency Running reactions at ambient temperature and pressure; using microwave or photochemical energy sources. mdpi.com
Use of Renewable Feedstocks Investigating bio-based starting materials.
Reduce Derivatives Minimizing the use of protecting groups to reduce the number of synthetic steps.
Catalysis Using catalytic reagents (including biocatalysts) in small amounts instead of stoichiometric reagents. ajchem-a.comrsc.org
Design for Degradation Not directly applicable to the synthesis of a stable pharmaceutical intermediate.
Real-time Analysis for Pollution Prevention Implementing in-line process analytical technology (PAT) in flow chemistry setups to monitor reaction progress and prevent excursions.
Inherently Safer Chemistry for Accident Prevention The use of flow chemistry can reduce the risks associated with hazardous reactions and reagents. nih.govorganic-chemistry.org

By integrating these green chemistry principles, the synthesis of (3S)-piperidine-3-thiol hydrochloride can be made more efficient, cost-effective, and environmentally friendly.

Iii. Mechanistic Insights and Reactivity Studies of 3s Piperidine 3 Thiol Hydrochloride

Nucleophilic Reactivity of the Thiol Moiety

The thiol group is a potent nucleophile, particularly in its deprotonated thiolate form (RS⁻). Its reactivity is central to a variety of addition and exchange reactions.

Thiol-Ene and Thiol-Yne Click Reactions

The thiol-ene reaction is a powerful and efficient click chemistry transformation involving the addition of a thiol across a double bond (ene). wikipedia.orgchem-station.com This reaction typically proceeds via a free-radical mechanism, often initiated by UV light or a radical initiator, to yield a thioether. wikipedia.orgchem-station.com The addition occurs in an anti-Markovnikov fashion, where the sulfur atom attaches to the less substituted carbon of the alkene. wikipedia.orgfrontiersin.org This method is valued for its high yields, stereoselectivity, and tolerance of various functional groups. wikipedia.org The versatility of the thiol-ene reaction has been leveraged in numerous applications, from polymer synthesis to the modification of peptides and the creation of complex molecular architectures like dendrimers. wikipedia.orgchem-station.comfrontiersin.org

Similarly, the thiol-yne reaction involves the addition of a thiol to an alkyne, producing a vinyl sulfide (B99878). wikipedia.org This reaction can also be initiated by radicals or catalyzed by transition metals, acids, or bases. wikipedia.orgnih.gov Depending on the conditions, the reaction can yield a mixture of (E/Z)-alkenes from a single addition or proceed to a double addition, forming a 1,2-disulfide or a 1,1-dithioacetal. wikipedia.org The choice of catalyst and reaction conditions can control the regioselectivity, favoring either Markovnikov or anti-Markovnikov products. nih.gov For instance, photoredox catalysis has been developed to selectively synthesize Markovnikov-type vinyl sulfides under mild conditions. nih.gov

ReactionReactant TypeKey FeaturesProduct
Thiol-Ene AlkeneFree-radical mechanism, Anti-Markovnikov addition, High yield and stereoselectivity. wikipedia.orgfrontiersin.orgThioether
Thiol-Yne AlkyneRadical or metal-catalyzed, Can yield vinyl sulfides or dithioacetals, Regioselectivity is controllable. wikipedia.orgnih.govnih.govVinyl Sulfide

Thiol-Disulfide Exchange and Ligation Reactions

Thiol-disulfide exchange is a fundamental reaction in biochemistry and organic synthesis where a thiol reacts with a disulfide bond (R'-S-S-R'') to form a new disulfide bond (R-S-S-R') and a new thiol (R''-SH). nih.govlibretexts.org The reaction mechanism involves the nucleophilic attack of a thiolate anion on one of the sulfur atoms of the disulfide bond. nih.gov This process is reversible and is critical in protein folding, where enzymes like protein disulfide isomerase (PDI) catalyze the formation of native disulfide bonds. nih.gov

This exchange mechanism is the foundation of Native Chemical Ligation (NCL), a crucial technique for the total synthesis of proteins. nih.govacs.org In NCL, a peptide with a C-terminal thioester reacts with another peptide that has an N-terminal cysteine residue. nih.govacs.org The initial step is a reversible transthioesterification between the N-terminal cysteine thiol and the C-terminal thioester. This is followed by a rapid, irreversible intramolecular S-to-N acyl shift, which forms a stable, native amide bond at the ligation site. nih.govacs.org The reaction is typically performed in an aqueous buffer at neutral pH. acs.org

Michael Addition Reactions with α,β-Unsaturated Carbonyls

The thiol group of (3S)-piperidine-3-thiol is an excellent nucleophile for Michael addition reactions. This reaction involves the 1,4-conjugate addition of the thiol to an α,β-unsaturated carbonyl compound, such as an enone or an acrylate. nih.govyoutube.com The reaction is highly efficient for forming carbon-sulfur bonds. nih.gov While often base-catalyzed to generate the more nucleophilic thiolate anion, these additions can also be promoted by various organocatalysts or even performed in ionic liquids without a catalyst. nih.gov

The reactivity of the Michael acceptor is influenced by the electron-withdrawing nature of the activating group, and the reaction rate is typically second-order. nih.gov This type of reaction is of significant interest in medicinal chemistry, particularly in the design of targeted covalent inhibitors where a thiol from a cysteine residue in a protein attacks an acrylamide (B121943) or other Michael acceptor moiety on a drug molecule. nih.gov

Michael AcceptorCatalyst/ConditionsProduct Type
ChalconesOrganocatalysts (e.g., L-proline), Ionic Liquids. nih.gov3-(Thio)-1,3-diphenylpropan-1-one derivative
α,β-Unsaturated KetonesBase catalysis, Iodine. β-Thio-ketone
α,β-Unsaturated NitrilesWeak base (to form thiolate). youtube.comβ-Thio-nitrile
AcrylatesBase catalysis (e.g., DMAP, imidazole). researchgate.netβ-Thio-ester

Halogenation Reactions (e.g., Chlorination)

Thiols can undergo oxidative halogenation to form various sulfur-containing species. The reaction of a thiol with a chlorinating agent like N-chlorosuccinimide (NCS) can produce a sulfenyl chloride (RSCl). nih.gov These intermediates are reactive and can further react with another thiol molecule to form a disulfide. nih.gov

More vigorous oxidation can lead to the formation of sulfonyl halides. For instance, thiols can be converted directly into sulfonyl chlorides (RSO₂Cl) using reagents like a combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂), or through metal-free, aerobic oxidation systems. researchgate.netrsc.orgorganic-chemistry.org These methods are often efficient and proceed under mild conditions, providing high yields of the desired sulfonyl chlorides, which are valuable intermediates for synthesizing sulfonamides and other sulfonyl derivatives. researchgate.netrsc.orgorganic-chemistry.orgnih.gov

Reagent SystemProductKey Features
N-Chlorosuccinimide (NCS)Sulfenyl chloride (RSCl)Forms a reactive intermediate. nih.gov
H₂O₂ / SOCl₂Sulfonyl chloride (RSO₂Cl)Direct, rapid conversion at room temperature. organic-chemistry.org
NH₄NO₃ / HCl / O₂Sulfonyl chloride (RSO₂Cl)Metal-free, environmentally benign aerobic oxidation. researchgate.netrsc.org
DMSO / HBr / Ni(OTf)₂Sulfonyl bromide (RSO₂Br)Mild oxidative bromination. nih.gov

Reactivity of the Piperidine (B6355638) Nitrogen Atom

The secondary amine in the piperidine ring is another key reactive center. As the compound is a hydrochloride salt, the nitrogen is protonated, rendering it non-nucleophilic. Therefore, reactions requiring a nucleophilic nitrogen, such as amidation or reductive amination, necessitate the addition of a base to deprotonate the ammonium (B1175870) ion and liberate the free amine. The reactivity of the piperidine ring can be influenced by its conformation and the electronic properties of its substituents. researchgate.net

Reductive Amination and Amidation Reactions

Once deprotonated, the secondary amine of (3S)-piperidine-3-thiol can participate in standard amine reactions. Reductive amination allows for the N-alkylation of the piperidine ring by reacting it with an aldehyde or ketone in the presence of a reducing agent. This process typically involves the initial formation of an iminium ion, which is then reduced in situ to the corresponding tertiary amine.

Amidation involves the reaction of the piperidine nitrogen with an activated carboxylic acid derivative, such as an acyl chloride, anhydride, or ester, to form an amide bond. youtube.comnih.gov Direct amidation of esters with amines can be catalyzed by Lewis acids like iron(III) chloride, often under solvent-free conditions. nih.gov The synthesis of amides from carboxylic acids typically requires the use of coupling agents to activate the carboxylic acid. nih.gov The resulting N-acylpiperidine structure is a common motif in many biologically active molecules. researchgate.net

N-Alkylation and N-Acylation Strategies

The nitrogen atom of the piperidine ring is a primary site for functionalization through alkylation and acylation reactions. These transformations are fundamental for building molecular complexity and synthesizing a diverse range of derivatives.

N-Alkylation: The introduction of alkyl groups onto the piperidine nitrogen can be achieved through various methods. A common approach involves the reaction of the free base of (3S)-piperidine-3-thiol with an alkyl halide. To favor mono-alkylation and prevent the formation of quaternary ammonium salts, the alkyl halide is often added slowly to ensure the piperidine is in excess. researchgate.net The choice of base and solvent is critical for the success of these reactions. For instance, using a base like potassium carbonate (K2CO3) in a solvent such as dimethylformamide (DMF) can facilitate the reaction at room temperature. researchgate.net Alternatively, stronger bases like sodium hydride (NaH) in DMF can be employed, typically starting at a reduced temperature of 0°C before adding the alkylating agent. researchgate.net The use of a base is crucial to neutralize the acid that forms during the reaction, which would otherwise slow down the process by forming the piperidinium (B107235) salt. researchgate.net

N-Acylation: N-acylation is another key strategy for modifying the piperidine core. This is typically accomplished by reacting the amine with an acylating agent, such as an acid chloride or anhydride, often in the presence of a base to scavenge the acidic byproduct. These reactions are generally efficient and provide stable amide derivatives.

Stereochemical Control and Regioselectivity in Reactions

The chiral center at the C3 position and the presence of two distinct nucleophilic sites (nitrogen and sulfur) introduce challenges and opportunities for stereochemical and regioselective control.

Stereochemical Control: The inherent chirality of the (S)-enantiomer can be leveraged to direct the stereochemical outcome of subsequent reactions. In reactions involving the formation of new stereocenters, the existing chiral center can exert diastereoselective influence. While specific studies on (3S)-piperidine-3-thiol hydrochloride are limited in the provided results, general principles of stereocontrol in similar systems are relevant. For instance, in thiol-yne click chemistry, the stereochemistry of the resulting double bond can be controlled by the choice of solvent polarity, which in turn influences the mechanical properties of the resulting materials. nih.gov This highlights the potential to control stereochemistry in reactions involving the thiol group of (3S)-piperidine-3-thiol.

Regioselectivity: The presence of both a secondary amine and a thiol group necessitates regioselective control to ensure reactions occur at the desired site. The relative nucleophilicity of the nitrogen and sulfur atoms can be modulated by the reaction conditions. Generally, the amine is more nucleophilic than the thiol, especially under basic conditions. Therefore, N-alkylation and N-acylation are often favored. However, specific reagents and conditions can be employed to target the thiol group. For example, in the synthesis of piperidine derivatives, regioselectivity can be a significant challenge, and the choice of catalysts and reaction conditions is paramount to achieving the desired isomer. nih.gov Research on the regioselective 3-alkylation of piperidine has shown that it is possible to functionalize the 3-position by first converting piperidine to an enamine equivalent. odu.edu

Metal-Mediated and Organocatalytic Transformations

Modern synthetic methods, including metal-mediated and organocatalytic transformations, offer powerful tools for the functionalization of piperidine derivatives.

Metal-Mediated Transformations: Transition metal catalysis plays a crucial role in the synthesis and functionalization of piperidine rings. nih.gov For instance, palladium catalysis has been used for intramolecular aminotrifluoromethanesulfinyloxylation of alkenes to form 6-endo-cyclized piperidines. nih.gov Rhodium catalysts have proven effective for the synthesis of 3-substituted piperidines under mild conditions. nih.gov In the context of related thiazinane systems, rhodium acetate (B1210297) (Rh2(OAc)4) has been used to catalyze the decomposition of N-tosyldiazoketamine, leading to the formation of β-enamino esters. mdpi.com Chiral nickel(II) complexes have been developed to catalyze direct and enantioselective alkylation reactions of N-acyl-1,3-thiazinane-2-thiones.

Organocatalytic Transformations: Organocatalysis provides a metal-free alternative for asymmetric synthesis. While specific examples for (3S)-piperidine-3-thiol hydrochloride are not detailed in the search results, the general applicability of organocatalysis to piperidine synthesis is well-established. nih.gov For example, three-component reactions to form thiazinanones have been catalyzed by dicyclohexylcarbodiimide (B1669883) (DCC), an organic reagent. mdpi.com

Kinetic and Thermodynamic Aspects of Reactions

Understanding the kinetic and thermodynamic parameters of reactions involving (3S)-piperidine-3-thiol hydrochloride is essential for optimizing reaction conditions and predicting product distributions.

Kinetic Aspects: The rate of N-alkylation is influenced by several factors, including the concentration of reactants, the choice of solvent, and the presence of a base. The slow addition of the alkylating agent is a kinetic strategy to control the reaction and favor mono-alkylation. researchgate.net The use of a base to neutralize the forming acid prevents the reaction from slowing down due to the accumulation of the unreactive piperidinium salt. researchgate.net In some systems, the reaction kinetics can be precisely controlled; for example, in thiol-yne click hydrogel formation, the amount of catalyst was adjusted to achieve a consistent gelation time of approximately one minute, regardless of the solvent used. nih.gov

Thermodynamic Aspects: The relative stability of products and intermediates often dictates the outcome of a reaction. In many cases, the formation of a six-membered piperidine ring is thermodynamically favored. The stereochemistry of the final product can also be influenced by thermodynamic control, where the more stable diastereomer is formed preferentially. The choice of reaction conditions can shift the balance between kinetic and thermodynamic control, allowing for the selective formation of a desired product.

Iv. Advanced Spectroscopic and Structural Characterization Methodologies

Vibrational Spectroscopy for Conformational and Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is fundamental for identifying functional groups and investigating the conformational isomers of the piperidine (B6355638) ring. The chair conformation is typically the most stable for piperidine derivatives, but the position and nature of substituents can influence the energetic landscape.

The presence of the hydrochloride salt results in the formation of a piperidinium (B107235) cation. The N-H stretching vibration in this moiety typically appears as a broad band in the 2700-3000 cm⁻¹ region. The C-H stretching vibrations of the methylene (B1212753) groups in the piperidine ring are expected in the 2850-2950 cm⁻¹ range.

A crucial, though often weak, absorption band is that of the thiol (S-H) group. The S-H stretching vibration is typically observed in the region of 2550-2600 cm⁻¹. researchgate.net Its intensity can be low, but its position is highly characteristic. Other bands related to C-N, C-C, and C-S stretching, as well as various bending modes (CH₂, NH₂⁺), appear in the fingerprint region (below 1500 cm⁻¹). Detailed computational studies on related molecules, such as piperidine-3-carboxylic acid, have shown that the specific frequencies of these modes are sensitive to the ring's conformation and intramolecular hydrogen bonding. researchgate.net

Table 1: Expected FT-IR Vibrational Frequencies for (3S)-piperidine-3-thiol hydrochloride

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Reference
N-H Stretch Piperidinium (R₃N⁺-H) 2700 - 3000 (broad) nist.gov
C-H Stretch Methylene (-CH₂-) 2850 - 2950 nist.gov
S-H Stretch Thiol (-SH) 2550 - 2600 (weak) researchgate.net
C-N Stretch Amine 1020 - 1250 researchgate.net

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman is sensitive to vibrations that cause a change in polarizability. This often makes it particularly useful for analyzing symmetric, non-polar bonds and skeletal vibrations.

For (3S)-piperidine-3-thiol hydrochloride, the S-H stretching vibration, which is weak in the IR spectrum, can produce a more readily observable signal in the Raman spectrum. rsc.org Likewise, if any disulfide (S-S) bonds were to form via oxidation of the thiol group, the S-S stretch (around 500-550 cm⁻¹) would be easily detected by Raman spectroscopy. The vibrational modes of the piperidine ring's carbon skeleton are also typically strong in the Raman spectrum. chemicalbook.com As with FT-IR, computational analysis can aid in the precise assignment of the observed Raman bands to specific vibrational modes of the molecule's conformers. researchgate.net

Advanced Nuclear Magnetic Resonance (NMR) Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution and in the solid state. It provides information on the chemical environment, connectivity, and spatial proximity of magnetically active nuclei such as ¹H and ¹³C.

While one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information about the number and type of protons and carbons, complex structures like (3S)-piperidine-3-thiol hydrochloride benefit immensely from multi-dimensional NMR experiments for unambiguous signal assignment.

COSY (Correlation Spectroscopy): This 2D experiment reveals proton-proton (¹H-¹H) coupling networks. For the piperidine ring, COSY would show correlations between adjacent protons (e.g., H-3 with protons on C-2 and C-4), allowing for the mapping of the spin systems along the carbon backbone.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It is essential for assigning the ¹³C signals based on the already-assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is crucial for identifying quaternary carbons and piecing together different fragments of the molecule. For instance, it could show a correlation from the proton at C-3 to the carbons at C-2 and C-5.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. It is invaluable for determining the stereochemistry and conformation of the piperidine ring, for example, by distinguishing between axial and equatorial protons and their spatial relationships.

By combining these techniques, a complete and unambiguous assignment of all ¹H and ¹³C chemical shifts can be achieved, confirming the compound's constitution and providing deep insight into its predominant conformation in solution. rsc.orgresearchgate.net

Table 2: Illustrative ¹H and ¹³C NMR Assignments for a Substituted Piperidine Ring (Note: Specific shifts for the target compound require experimental data, but typical ranges are shown for illustration).

Position Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm) Key 2D NMR Correlations
C-2 2.8 - 3.5 45 - 55 COSY: H-3; HSQC: C-2; HMBC: C-3, C-6
C-3 3.0 - 3.8 30 - 40 COSY: H-2, H-4; HSQC: C-3; HMBC: C-2, C-4, C-5
C-4 1.5 - 2.2 20 - 30 COSY: H-3, H-5; HSQC: C-4; HMBC: C-3, C-5, C-6
C-5 1.5 - 2.2 20 - 30 COSY: H-4, H-6; HSQC: C-5; HMBC: C-3, C-4, C-6

Solid-State NMR (ssNMR) provides structural information about materials in their solid, crystalline, or amorphous forms. This is particularly important for pharmaceutical compounds like (3S)-piperidine-3-thiol hydrochloride, as they can exist in different polymorphic forms (different crystal structures) which may have different physical properties.

Using techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS), ssNMR can provide high-resolution ¹³C spectra of the solid compound. The chemical shifts in the solid state are highly sensitive to the local molecular environment, including crystal packing effects and intermolecular interactions. Therefore, different polymorphs of the same compound will typically yield distinct ssNMR spectra, making it a powerful tool for polymorph identification and characterization.

Chiroptical Spectroscopy for Absolute Configuration Determination

Since the compound possesses a stereocenter at the C-3 position, determining its absolute configuration—(S) in this case—is essential. Chiroptical spectroscopy techniques, which measure the differential interaction of left and right circularly polarized light with a chiral molecule, are the definitive methods for this purpose.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the difference in absorption of left and right circularly polarized UV-Vis light. While the piperidine and thiol groups are not strong chromophores, the ECD spectrum can be used to confirm the absolute configuration.

Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of ECD, measuring the differential absorption of left and right circularly polarized infrared light for vibrational transitions. It provides a rich, fingerprint-like spectrum that is highly sensitive to the molecule's absolute configuration.

For both ECD and VCD, the standard method for determining absolute configuration involves comparing the experimentally measured spectrum with a spectrum predicted by quantum-mechanical calculations (e.g., using Density Functional Theory, DFT) for a known configuration (e.g., the S-enantiomer). A good match between the experimental and calculated spectra provides unambiguous confirmation of the molecule's absolute stereochemistry. researchgate.net

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating chiral molecules. As (3S)-piperidine-3-thiol hydrochloride possesses a stereocenter at the C3 position of the piperidine ring, CD spectroscopy can be utilized to probe its absolute configuration and conformational preferences in solution. The technique measures the differential absorption of left and right circularly polarized light by the chiral molecule.

While specific CD spectra for (3S)-piperidine-3-thiol hydrochloride are not extensively documented in public literature, the chiroptical properties can be inferred from studies on analogous chiral piperidine derivatives, such as (R)-piperidin-3-ol. rsc.org For saturated heterocycles like piperidine, the observed Cotton effects are typically associated with the n→σ* electronic transitions of the nitrogen heteroatom. rsc.org The sign and magnitude of the Cotton effect are highly sensitive to the conformation of the piperidine ring (e.g., chair or boat) and the orientation of the substituents.

In the case of (3S)-piperidine-3-thiol hydrochloride, the nitrogen lone pair and the sulfur non-bonding electrons would be the primary chromophores. The stereochemistry at C3 dictates a specific spatial arrangement, which is expected to produce a characteristic CD spectrum. A simple helicity rule for piperidines can often predict the sign of the Cotton effect based on the conformational chirality of the ring system. rsc.org The presence of the thiol group, as compared to a hydroxyl group, would influence the energy of the electronic transitions and potentially the conformational equilibrium, leading to a unique CD signature.

Table 1: Representative Circular Dichroism Data for Chiral Piperidine Derivatives

CompoundSolventλ (nm)Δε (M⁻¹cm⁻¹)Transition
(R)-1-Methylpiperidin-3-olIsooctane~225Negativen→σ* (N)
(R)-Piperidin-3-olIsooctane~220Positiven→σ* (N)
(3S)-piperidine-3-thiol hydrochloride (Expected)Methanol220-240TBDn→σ* (N, S)

Data for (3S)-piperidine-3-thiol hydrochloride is theoretical and subject to experimental verification (TBD).

Optical Rotatory Dispersion (ORD) Studies

Optical Rotatory Dispersion (ORD) is another chiroptical technique that measures the change in the angle of rotation of plane-polarized light as a function of wavelength. ORD and CD are intimately related through the Kronig-Kramers transforms, and together they provide a complete picture of the chiroptical properties of a molecule.

ORD studies on (3S)-piperidine-3-thiol hydrochloride would be expected to show a plain curve at wavelengths away from its absorption bands and an anomalous curve (a Cotton effect) in the region of its electronic transitions. The sign of the Cotton effect in the ORD spectrum corresponds to that observed in the CD spectrum. For chiral saturated amines and thiols, these transitions typically occur in the far-UV region. acs.org

Research on other chiral molecules, such as unsaturated triterpene acids, has demonstrated the utility of ORD in correlating spectral features with the preferred conformation of functional groups. acs.org Similarly, for (3S)-piperidine-3-thiol hydrochloride, ORD could provide valuable information on the conformational equilibrium of the piperidine ring and the orientation of the thiol group.

Single Crystal X-ray Diffraction for Molecular and Crystal Structure

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com This technique can unambiguously establish the absolute configuration of chiral centers, as well as provide detailed information on bond lengths, bond angles, and intermolecular interactions.

A crystal structure for (3S)-piperidine-3-thiol hydrochloride has not been reported in publicly accessible databases. However, the general procedure would involve growing single crystals of suitable quality, which can sometimes be challenging. The formation of the hydrochloride salt often facilitates crystallization by introducing strong ionic and hydrogen-bonding interactions. nih.gov

Based on studies of other piperidine hydrochloride derivatives, it is anticipated that the piperidine ring in (3S)-piperidine-3-thiol hydrochloride would adopt a stable chair conformation. nih.govresearchgate.net In the crystal lattice, the protonated piperidinium nitrogen and the thiol group would act as hydrogen bond donors, while the chloride anion would be a key hydrogen bond acceptor. These N-H···Cl and S-H···Cl interactions would link the molecules into a three-dimensional supramolecular architecture. nih.gov The absolute configuration at the C3 stereocenter could be definitively confirmed using anomalous dispersion methods during the diffraction experiment. researchgate.netnih.gov

Table 2: Expected Crystallographic Data for (3S)-piperidine-3-thiol hydrochloride

ParameterExpected Value/Information
Crystal SystemMonoclinic or Orthorhombic
Space GroupChiral (e.g., P2₁)
Piperidine Ring ConformationChair
Key Intermolecular InteractionsN-H···Cl and S-H···Cl hydrogen bonds
Absolute ConfigurationConfirmable as (S)

This data is hypothetical and based on typical values for similar small molecule hydrochloride salts.

Mass Spectrometry for Mechanistic Pathway Analysis and Adduct Identification

Mass spectrometry (MS) is an essential tool for determining the molecular weight and elucidating the structure of compounds through analysis of their fragmentation patterns. For (3S)-piperidine-3-thiol hydrochloride, electrospray ionization (ESI) would be a suitable soft ionization technique, likely showing a prominent protonated molecular ion [M+H]⁺ corresponding to the free base (m/z 118.07).

The fragmentation of piperidine alkaloids and related structures has been studied, revealing characteristic pathways. rhhz.net The primary fragmentation modes for the piperidine ring typically involve α-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom. miamioh.edu This leads to the loss of an alkyl radical and the formation of a stable iminium ion. Another common fragmentation is the loss of small neutral molecules. libretexts.org

For (3S)-piperidine-3-thiol, the following fragmentation pathway can be proposed:

α-Cleavage: Cleavage of the C2-C3 or C5-C6 bond, leading to ring opening and the formation of resonance-stabilized radical cations.

Loss of H₂S: Elimination of hydrogen sulfide (B99878) (34 Da) from the molecular ion.

Loss of the Thiol Group: Cleavage of the C-S bond, resulting in the loss of an •SH radical (33 Da).

These fragmentation patterns are crucial for the structural identification of the compound and for analyzing potential metabolites or adducts in complex mixtures. For instance, the thiol group is nucleophilic and can form covalent adducts with electrophilic species; mass spectrometry is a key technique for identifying such adducts by observing the corresponding mass shifts.

Table 3: Plausible Mass Spectrometry Fragmentation of (3S)-piperidine-3-thiol

m/z (Proposed)Ion FormulaDescription
118.07[C₅H₁₂NS]⁺Protonated Molecular Ion [M+H]⁺
84.04[C₅H₆N]⁺[M+H - H₂S]⁺
85.08[C₅H₁₁N]⁺[M+H - SH]⁺
88.05[C₄H₈NS]⁺Fragment from ring cleavage

V. Computational and Theoretical Chemistry Studies of 3s Piperidine 3 Thiol Hydrochloride

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in delineating the electronic characteristics that govern the behavior of (3S)-piperidine-3-thiol hydrochloride.

Ab Initio Methods and Semi-Empirical Calculations

Beyond DFT, other quantum chemical methods offer a broader toolkit for molecular investigation. Ab initio methods, derived directly from theoretical principles without the inclusion of experimental parameters, can provide highly accurate benchmarks for properties like molecular geometry and energy, albeit at a greater computational expense. Conversely, semi-empirical calculations incorporate experimental data to simplify the complex equations of quantum mechanics, enabling faster computations. This makes them suitable for preliminary analyses or for studying larger molecular systems, providing a balance between computational cost and accuracy.

Conformational Analysis and Potential Energy Surface Exploration

The piperidine (B6355638) ring in (3S)-piperidine-3-thiol hydrochloride is not rigid and can exist in various three-dimensional arrangements known as conformations. The most common conformations for a six-membered ring like piperidine are the "chair" and "boat" forms. Conformational analysis computationally explores the potential energy surface of the molecule to identify the most stable, low-energy conformations and the energy barriers that separate them. For piperidine derivatives, the chair conformation is typically the most stable. The specific spatial orientation of the thiol group is also critical and is influenced by subtle intramolecular forces. Understanding the preferred conformation is vital as the molecule's shape is a key determinant of its biological function and how it interacts with other molecules.

Prediction and Interpretation of Spectroscopic Parameters

Computational chemistry is a powerful ally in the interpretation of experimental spectroscopic data. Theoretical calculations can predict key spectroscopic parameters, including:

Vibrational Frequencies: Predicting the infrared (IR) and Raman spectra helps in assigning specific absorption bands to the vibrational modes of the molecule's bonds.

NMR Chemical Shifts: Calculating the nuclear magnetic resonance (NMR) chemical shifts for hydrogen and carbon atoms aids in the structural elucidation of the molecule.

Electronic Transitions: Predicting ultraviolet-visible (UV-Vis) absorption spectra provides information about the electronic energy levels within the molecule.

By comparing these computationally predicted spectra with those obtained experimentally, researchers can achieve a more accurate and detailed assignment of the spectral features, leading to a confident confirmation of the molecular structure.

Reaction Pathway Elucidation and Transition State Analysis

Understanding the potential chemical transformations of (3S)-piperidine-3-thiol hydrochloride is essential for predicting its stability and synthetic utility. Computational methods can map out entire reaction pathways, identifying the high-energy transition state structures that connect reactants and products. By calculating the energy barriers (activation energies) for these transformations, chemists can assess the feasibility of different reaction mechanisms. For example, the reactivity of the thiol (-SH) group, which is known for its role in nucleophilic and redox reactions, can be modeled to predict reaction outcomes, kinetics, and potential byproducts.

Quantitative Structure-Activity Relationships (QSAR) and Scaffold Optimization (from a theoretical chemistry perspective)

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological activity. From a theoretical chemistry perspective, these models are invaluable for predicting the activity of novel molecules, thereby prioritizing synthetic efforts and reducing the costs associated with drug discovery. For the (3S)-piperidine-3-thiol hydrochloride scaffold, QSAR studies would aim to identify key molecular descriptors that govern its therapeutic efficacy.

A hypothetical QSAR study on a series of (3S)-piperidine-3-thiol analogs could involve the calculation of various descriptors. These descriptors fall into several categories: steric (e.g., molecular volume, surface area), electronic (e.g., partial charges, dipole moment), and hydrophobic (e.g., logP). By systematically modifying the piperidine ring or the thiol substituent and correlating these changes with biological activity, a statistically significant QSAR model can be developed. For instance, a three-dimensional QSAR (3D-QSAR) approach like Comparative Molecular Field Analysis (CoMFA) could be employed. mdpi.com In such a study, the steric and electrostatic fields around aligned molecules are calculated and used to build the QSAR model.

The results of such a study could reveal, for example, that bulky substituents at a particular position on the piperidine ring decrease activity, while electron-withdrawing groups enhance it. This information provides a theoretical basis for designing more potent derivatives.

Table 1: Hypothetical QSAR Descriptors for a Series of (3S)-Piperidine-3-thiol Analogs

Compound IDSteric (Mol. Vol.)Electronic (HOMO)Hydrophobic (logP)Predicted Activity (IC50, nM)
Analog 1120.5-0.251.8150
Analog 2135.2-0.222.1125
Analog 3115.8-0.281.5200
Analog 4140.1-0.242.3110
Analog 5125.9-0.261.9140

This table is for illustrative purposes and does not represent actual experimental data.

Scaffold optimization, from a theoretical standpoint, often involves "scaffold hopping," where the core structure of a molecule is replaced with a different one while preserving the key pharmacophoric features responsible for biological activity. nih.gov This technique is particularly useful for discovering novel chemical series with improved properties, such as enhanced selectivity or better pharmacokinetic profiles.

For (3S)-piperidine-3-thiol hydrochloride, a scaffold hopping strategy could be employed to find alternative heterocyclic cores that maintain the crucial spatial arrangement of the thiol and amine functionalities. researchgate.net Computational methods, such as generative reinforcement learning, can explore vast chemical spaces to design novel scaffolds. chemrxiv.org These methods can be guided by 3D similarity and pharmacophore models derived from the original (3S)-piperidine-3-thiol scaffold. For example, a research effort might aim to replace the piperidine ring with a different saturated heterocycle to modulate properties like metabolic stability. researchgate.net The success of such an endeavor would be evaluated by docking the newly designed molecules into the target protein and predicting their binding affinity and mode.

The synthesis and optimization of piperidine derivatives for various therapeutic targets, such as renin inhibitors, have demonstrated the power of combining chemical synthesis with computational insights to improve potency and pharmacokinetic properties. nih.gov While direct QSAR and scaffold optimization studies on (3S)-piperidine-3-thiol hydrochloride are not extensively reported in public literature, the principles and techniques are well-established within computational and medicinal chemistry. mdpi.com These approaches provide a rational framework for the future design of novel therapeutic agents based on this scaffold.

Vi. Research Applications in Drug Discovery and Chemical Biology

Role as a Chiral Scaffold for Bioactive Compound Synthesis

The inherent chirality and functionality of (3S)-piperidine-3-thiol hydrochloride make it a significant chiral scaffold. Chiral piperidine (B6355638) structures are prevalent in a vast number of active pharmaceuticals and are recognized for their ability to provide a three-dimensional framework that can effectively interact with biological targets. researchgate.netthieme-connect.com The introduction of such chiral scaffolds can modulate physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic profiles. thieme-connect.comresearchgate.net

The piperidine ring is a core component of numerous alkaloids and other natural products that exhibit significant pharmacological activities. researchgate.net The synthesis of these natural products and their analogues is a key strategy in drug discovery. While direct synthesis of a named natural product using (3S)-piperidine-3-thiol hydrochloride is not prominently documented in readily available literature, its utility as a starting material for analogues is clear. For instance, in the synthesis of conformationally restricted analogues of Immucillins, a class of potent enzyme inhibitors, piperidine cores serve as crucial scaffolds. mdpi.com The (3S)-piperidine-3-thiol scaffold offers two key features for creating novel analogues: the fixed '3S' stereocenter, which pre-organizes appended functional groups in a specific spatial orientation, and the C-3 thiol group, which serves as a versatile handle for introducing a wide range of substituents through reactions like alkylation or disulfide formation. This allows for the systematic exploration of structure-activity relationships (SAR) and the development of analogues with improved potency or selectivity.

The piperidine framework is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in successful drugs. researchgate.netnih.gov These motifs are recognized by multiple biological targets, making them ideal starting points for the development of new therapeutic agents. (3S)-piperidine-3-thiol hydrochloride is a prime example of a building block used to generate libraries of such privileged heterocyclic motifs.

The defined stereochemistry at the C-3 position imparts a distinct three-dimensional shape, which is crucial for specific interactions with protein binding sites. thieme-connect.com The thiol and the secondary amine of the piperidine ring are orthogonal functional handles that can be selectively modified. This allows for the creation of a diverse set of molecules from a single chiral core, populating chemical space with novel and drug-like compounds. For example, the amine can be acylated, alkylated, or used in reductive aminations, while the thiol can be alkylated or oxidized to form disulfides, sulfoxides, or sulfones, each modification leading to a new class of compounds with potentially unique biological activities.

Table 1: Potential Reactions for Creating Privileged Motifs

Functional Group Reaction Type Potential New Functionality
Secondary Amine Acylation Amides, Carbamates
Alkylation Tertiary Amines
Reductive Amination Substituted Amines
Sulfonylation Sulfonamides
Thiol Alkylation Thioethers
Michael Addition Thioether Adducts
Disulfide Formation Symmetric/Asymmetric Disulfides

Diversity-oriented synthesis (DOS) is a powerful approach used to create structurally complex and diverse small molecules in an efficient manner. nih.gov This strategy often employs a "build/couple/pair" algorithm to generate a wide range of molecular skeletons from a common starting material. nih.gov The goal is to populate libraries with 3D-shaped molecules that are underrepresented in typical screening collections.

(3S)-piperidine-3-thiol hydrochloride is an excellent candidate for inclusion in DOS campaigns. Its bifunctional nature (amine and thiol) and defined stereochemistry allow it to serve as a central scaffold from which molecular complexity can be rapidly expanded. nih.gov Synthetic strategies can be designed to build upon the piperidine core, creating fused, spirocyclic, or bridged ring systems. nih.gov The ability to generate all possible stereoisomers of a target scaffold is a significant advantage of some DOS strategies, enabling a thorough exploration of the impact of stereochemistry on biological activity. nih.gov The use of chiral building blocks like (3S)-piperidine-3-thiol hydrochloride from the outset ensures that the resulting library is enriched with enantiomerically pure, three-dimensional compounds, which are more likely to exhibit specific biological activities. nih.gov

Development of Chemical Probes and Tools

Beyond its role in creating potential therapeutics, (3S)-piperidine-3-thiol hydrochloride is instrumental in the development of chemical probes and tools that are used to investigate biological processes.

Activity-based protein profiling (ABPP) is a functional proteomics technique that utilizes chemical probes to label and identify active enzymes within complex biological systems. wikipedia.orgrsc.org A typical ABPP probe consists of a reactive group (warhead) that covalently binds to the active site of an enzyme, a linker, and a reporter tag (e.g., a fluorophore or biotin). wikipedia.org

The thiol group of (3S)-piperidine-3-thiol hydrochloride is a key functional handle for the construction of ABPP probes. While the thiol itself can be reactive towards certain enzyme classes, it is more commonly used as an attachment point for a specific "warhead" designed to target a particular enzyme family, such as serine hydrolases or cysteine proteases. The piperidine ring acts as a rigid scaffold that can be decorated with additional groups to enhance binding affinity and selectivity for the target enzyme. The chirality of the scaffold ensures a precise spatial arrangement of these groups, which can be critical for fitting into a specific enzyme's active site. The development of probes with MS-cleavable linkers, such as those containing a sulfoxide (B87167), has further advanced the field by simplifying the identification of the exact site of protein modification. acs.org

Table 2: Components of an ABPP Probe Derived from (3S)-piperidine-3-thiol

Probe Component Role Derivation from (3S)-piperidine-3-thiol
Scaffold Provides 3D structure and orientates other components. The chiral piperidine ring.
Reactive Group (Warhead) Covalently binds to the target enzyme. Attached via the thiol or amine functionality.
Linker Connects the scaffold/warhead to the reporter tag. Attached via the thiol or amine functionality.

| Reporter Tag | Enables detection and/or enrichment (e.g., Fluorophore, Biotin). | Attached to the linker. |

The thiol group is inherently redox-active, making (3S)-piperidine-3-thiol hydrochloride an ideal component for the design of probes that can detect and respond to changes in the cellular redox environment. mdpi.com The balance of thiols and disulfides, particularly the glutathione (B108866) (GSH)/glutathione disulfide (GSSG) ratio, is critical for cellular health, and its dysregulation is associated with numerous diseases.

Chemical probes based on thiol-disulfide exchange are commonly used to monitor redox status. nih.gov A probe can be designed where the (3S)-piperidine-3-thiol moiety is linked via a disulfide bond to a reporter molecule, such as a fluorophore. In its disulfide state, the probe may be non-fluorescent (quenched). Upon entering a reducing environment, such as the cytoplasm of a healthy cell with high levels of GSH, the disulfide bond is cleaved, releasing the fluorophore and causing a detectable signal. Recent advancements have focused on creating piperazine-fused cyclic disulfides that act as rapid-response redox sensors, demonstrating remarkable selectivity for different cellular reductants like thioredoxins. chemrxiv.orgchemrxiv.orgacs.org These systems showcase the potential of incorporating piperidine-like structures into sophisticated redox probes. The thioether functionality, which can be formed from the thiol, can also be used to create probes that respond to reactive oxygen species (ROS), as the thioether can be oxidized to a sulfoxide or sulfone, triggering a detectable change in the probe's properties. nih.gov

Derivatization Reagents for Analytical and Biological Applications

The presence of a nucleophilic thiol group in (3S)-piperidine-3-thiol hydrochloride allows for its use as a derivatizing agent. While specific applications of this exact compound as a derivatization reagent are not extensively documented in publicly available literature, the reactivity of the thiol group is well-established. Thiol-containing reagents are frequently employed to react with electrophilic sites in other molecules, such as aldehydes, ketones, and α,β-unsaturated systems. This can facilitate the detection and quantification of analytes in complex mixtures, for instance, through HPLC analysis by introducing a chromophore or a fluorophore. The chiral nature of (3S)-piperidine-3-thiol hydrochloride also presents the potential for its use in the chiral separation of racemates, where the formation of diastereomeric adducts allows for their separation by standard chromatographic techniques.

Ligand and Catalyst Design in Asymmetric Synthesis

The chiral piperidine scaffold is a privileged structure in the design of ligands for asymmetric catalysis. nih.govnih.gov The stereochemically defined center at the 3-position of the piperidine ring in (3S)-piperidine-3-thiol hydrochloride makes it an attractive candidate for the synthesis of novel chiral ligands. The thiol group can be readily functionalized to coordinate with various transition metals, which are central to many catalytic processes. Furthermore, the secondary amine within the piperidine ring can also act as a coordination site, enabling the formation of bidentate or even tridentate ligands.

The synthesis of chiral piperidines is an active area of research, with numerous methods developed for their enantioselective preparation. nih.govdicp.ac.cnnih.govacs.org These methods often involve catalytic asymmetric reactions, including hydrogenations and cyclization reactions. nih.govdicp.ac.cn The availability of enantiomerically pure building blocks like (3S)-piperidine-3-thiol hydrochloride is crucial for the rational design of new catalysts for a wide range of asymmetric transformations, such as reductions, oxidations, and carbon-carbon bond-forming reactions. The combination of biocatalysis and organocatalysis has also emerged as a powerful strategy for the synthesis of chiral piperidine alkaloids. rsc.orgresearchgate.net

While direct examples of catalysts derived from (3S)-piperidine-3-thiol hydrochloride are not prominent in the literature, the principles of using chiral piperidine and thiol moieties in catalyst design are well-established. For instance, chiral amino thiols have been successfully employed as ligands in various metal-catalyzed asymmetric reactions. The rigid conformation of the piperidine ring can impart a well-defined chiral environment around the metal center, leading to high levels of enantioselectivity in the catalyzed reaction.

Table 1: Potential Applications in Asymmetric Synthesis

Catalyst TypePotential ReactionRole of (3S)-piperidine-3-thiol
Metal-Ligand ComplexAsymmetric HydrogenationChiral Ligand
Metal-Ligand ComplexAsymmetric C-C CouplingChiral Ligand
OrganocatalystMichael AdditionChiral Catalyst

Methodologies for Prodrug Synthesis (focus on chemical aspects)

The development of prodrugs is a key strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. The thiol group of (3S)-piperidine-3-thiol hydrochloride offers a versatile handle for the attachment of drug molecules through cleavable linkers. cam.ac.ukrsc.orgnih.gov Thiol-responsive linkers, such as those based on disulfide bonds or Michael acceptors, are particularly attractive for targeted drug delivery, as they can be designed to release the active drug in specific biological environments with high concentrations of thiols, such as the intracellular space. cam.ac.ukrsc.orgchemistryviews.org

The chemical methodologies for incorporating a thiol-containing moiety like (3S)-piperidine-3-thiol into a prodrug construct are varied. One common approach involves the formation of a disulfide bond between the thiol of the piperidine derivative and a thiol group on a linker attached to the drug. This disulfide bond can be cleaved by endogenous thiols like glutathione, leading to the release of the active pharmaceutical ingredient.

Another strategy involves the use of linkers that undergo a self-immolative cleavage upon a triggering event. For example, a linker could be designed to undergo cyclization and subsequent release of the drug following the cleavage of a disulfide bond. The piperidine nitrogen could also be utilized for linker attachment, creating bifunctional linkers. rsc.orgresearchgate.net

While specific prodrugs based on (3S)-piperidine-3-thiol hydrochloride are not widely reported, the chemical principles for their design and synthesis are well-established in the field of medicinal chemistry. nih.gov The combination of a chiral piperidine moiety, which can influence receptor binding and other biological interactions, with a versatile thiol group for prodrug construction makes this compound a promising scaffold for future drug development efforts.

Vii. Future Research Directions and Emerging Areas

Novel Methodologies for Stereoselective Synthesis

One promising approach involves the use of transition-metal catalysis. For instance, rhodium-catalyzed asymmetric reductive Heck reactions have been successfully employed to create enantioenriched 3-substituted piperidines from dihydropyridine (B1217469) precursors. nih.govacs.org This method demonstrates broad functional group tolerance and has been used in the formal syntheses of complex molecules like Preclamol and Niraparib. nih.govacs.org Applying such a strategy could provide a novel, highly selective route to the (3S)-piperidine scaffold.

Another burgeoning area is the fusion of chemical synthesis with biocatalysis. Chemo-enzymatic cascades, utilizing a one-pot amine oxidase/ene imine reductase system, have been shown to convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines. nih.gov This dual-catalyst approach, where a 6-HDNO enzyme oxidizes a tetrahydropyridine (B1245486) to create a substrate for an EneIRED enzyme, offers precise stereochemical control. nih.gov Adapting this enzymatic strategy could provide a green and highly efficient pathway to (3S)-piperidine-3-thiol.

Modular strategies are also gaining traction, allowing for the flexible construction of highly substituted chiral piperidines. One such method involves a formal [4+2] cyclization followed by diastereoselective reduction and regioselective ring-opening to produce a versatile piperidine (B6355638) intermediate. nih.gov This intermediate can then undergo various functionalizations, offering a systematic way to access diverse derivatives. nih.gov

MethodologyKey FeaturesPotential ApplicationReference
Rh-Catalyzed Asymmetric Reductive HeckHigh regio- and enantioselectivity; broad functional group tolerance.Direct, selective synthesis of the 3-substituted piperidine core. nih.govacs.org
Chemo-enzymatic DearomatizationCombines chemical synthesis and biocatalysis for precise stereocontrol.Environmentally friendly and highly selective route to the chiral amine. nih.gov
Modular Synthesis via [4+2] CyclizationScalable, chiral-pool synthesis producing a versatile, orthogonally protected intermediate.Systematic generation of a library of derivatives from a common precursor. nih.gov

Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis and Design

Furthermore, generative AI models can be used to design new derivatives of (3S)-piperidine-3-thiol. nih.gov By learning the structure-activity relationships from existing data, these models can propose novel structures with desired properties. This integration of generative design with automated synthesis platforms, such as microfluidics systems, represents a frontier in medicinal chemistry, enabling the rapid creation and testing of new compounds. nih.govnih.gov

Application AreaAI/ML ContributionPotential ImpactReference
Retrosynthesis PlanningProposes novel and optimized synthetic pathways.Accelerates route development and improves efficiency. nih.govnih.gov
Reaction OptimizationPredicts reaction outcomes and screens virtual libraries of catalysts.Maximizes yield and selectivity while minimizing waste. gcande.org
Derivative DesignGenerates novel molecular structures with desired properties.Expands chemical space for drug discovery and materials science. frontiersin.orgnih.gov
Automated SynthesisIntegrates design algorithms with robotic platforms for end-to-end compound production.Enables high-throughput synthesis and screening. nih.gov

Exploration in Supramolecular Chemistry and Materials Science (e.g., self-assembled monolayers)

The unique structural features of (3S)-piperidine-3-thiol hydrochloride—a chiral scaffold and a thiol group—make it an intriguing candidate for applications in supramolecular chemistry and materials science. The thiol group is well-known for its ability to form strong, ordered self-assembled monolayers (SAMs) on gold surfaces. rsc.orgsigmaaldrich.com

By forming a SAM, (3S)-piperidine-3-thiol can impart its chirality to the material's surface. chiralpedia.com Chiral surfaces are of great interest for a variety of applications, including enantioselective separation, chiral sensing, and asymmetric catalysis. chiralpedia.comresearchgate.netnih.gov The piperidine ring provides a robust, conformationally defined structure, while the thiol acts as a reliable anchor to the substrate. rsc.org

Future research could explore the formation and properties of SAMs derived from this compound. Investigations would likely focus on characterizing the packing density, molecular orientation, and thermal stability of these monolayers. rsc.orgrsc.org The resulting chiral surfaces could be tested for their ability to selectively recognize other chiral molecules, paving the way for the development of highly sensitive and selective chiral sensors. researchgate.netnih.gov The inherent reactivity of the thiol group also allows for its participation in thiol-ene and thiol-epoxy reactions, opening avenues for creating novel polymers and functional materials. mdpi.com

Advanced Mechanistic Investigations via In Situ Spectroscopy and Kinetic Studies

A deeper understanding of the reaction mechanisms underlying the synthesis and reactivity of (3S)-piperidine-3-thiol is crucial for optimizing existing methods and developing new ones. Advanced analytical techniques, such as in situ spectroscopy and detailed kinetic studies, are essential for these investigations.

For stereoselective syntheses, such as the Rh-catalyzed reactions mentioned earlier, in situ spectroscopic methods (e.g., NMR, IR) can provide real-time information about the concentration of reactants, intermediates, and products. This data is invaluable for identifying transient intermediates and understanding the catalytic cycle. For example, mechanistic proposals for rhodium-catalyzed carbometalation suggest the formation of specific rhodium-complex intermediates that dictate the reaction's regioselectivity and stereoselectivity. nih.gov

Kinetic studies, which measure how reaction rates change with concentration and temperature, can help determine the rate-determining step of a reaction sequence. organic-chemistry.org This knowledge is critical for targeted optimization. For instance, in chemo-enzymatic cascades, kinetic analysis can distinguish between the rates of the oxidation and reduction steps, allowing researchers to fine-tune the reaction conditions to prevent the buildup of unwanted intermediates. nih.gov

Expanding the Chemical Space of (3S)-Piperidine-3-thiol Hydrochloride Derivatives

Exploring the chemical space around a core scaffold is a cornerstone of drug discovery and materials science. For (3S)-piperidine-3-thiol, this involves the systematic synthesis of analogs and derivatives to probe structure-activity relationships.

Future research will focus on creating libraries of compounds by modifying various positions of the piperidine ring. nih.govrsc.org The nitrogen atom of the piperidine ring is a common site for modification, allowing for the introduction of a wide range of substituents through N-alkylation or N-arylation. mdpi.comnih.gov Additionally, modern cross-coupling and photocatalytic methods can be used to functionalize the carbon backbone of the piperidine ring. nih.gov

The thiol group itself offers another handle for derivatization. It can be alkylated to form thioethers or oxidized to disulfides and sulfonic acids, each creating a new class of compounds with distinct chemical and physical properties. nih.gov The development of modular synthetic strategies will be key to efficiently generating these diverse libraries of derivatives. nih.govnih.gov By systematically altering the structure, researchers can fine-tune the properties of the molecule for specific applications. nih.govwhiterose.ac.uk

Q & A

Basic Research Questions

Q. How can the stereochemical purity of (3S)-piperidine-3-thiol hydrochloride be validated during synthesis?

  • Methodological Answer : Employ chiral high-performance liquid chromatography (HPLC) with polysaccharide-based columns to resolve enantiomeric impurities. Complementary ¹H NMR analysis using chiral shift reagents (e.g., europium complexes) can confirm stereochemical integrity. For quantification, integrate peak areas and compare against certified reference standards. Purity thresholds ≥98% are typical for research-grade material .

Q. What spectroscopic techniques are recommended for structural characterization of (3S)-piperidine-3-thiol hydrochloride?

  • Methodological Answer : Use a combination of:

  • LC/MS : Confirm molecular weight via [M+H]+ ion detection (e.g., observed m/z ~148 for the free base).
  • ¹H/¹³C NMR : Assign protons and carbons, focusing on the piperidine ring (δ ~2.5–4.0 ppm for protons) and thiol group (δ ~1.5–2.0 ppm).
  • IR Spectroscopy : Identify S-H stretching vibrations (~2550 cm⁻¹) and HCl-associated bands. Cross-validate with computational simulations (e.g., DFT) .

Q. What storage conditions are critical to maintain the stability of (3S)-piperidine-3-thiol hydrochloride?

  • Methodological Answer : Store in airtight, light-resistant containers under inert gas (N₂/Ar) at 2–8°C. Monitor moisture levels (<5% RH) using desiccants (e.g., silica gel). Periodic stability testing via HPLC is advised to detect degradation products (e.g., oxidation of thiol to disulfide) .

Advanced Research Questions

Q. How do hydrogen-bonding networks in crystalline (3S)-piperidine-3-thiol hydrochloride influence its solubility and reactivity?

  • Methodological Answer : Perform single-crystal X-ray diffraction to map intermolecular interactions. The chloride ion typically acts as a hydrogen-bond acceptor, forming linear or tetrahedral geometries with NH (piperidine) and SH groups. Solubility can be modulated by disrupting these networks via co-solvents (e.g., DMSO) or ionic additives. Computational modeling (e.g., MD simulations) predicts dissolution kinetics .

Q. What experimental strategies resolve contradictions between computational predictions and observed reactivity of (3S)-piperidine-3-thiol hydrochloride?

  • Methodological Answer :

Benchmark Calculations : Re-evaluate DFT functional/basis set choices (e.g., B3LYP/6-311+G(d,p) vs. M06-2X).

Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated analogs to validate mechanistic pathways.

In Situ Monitoring : Use real-time Raman spectroscopy or mass spectrometry to detect transient intermediates.
Cross-disciplinary collaboration with theoretical chemists is critical for reconciling discrepancies .

Q. How can researchers assess the environmental impact of (3S)-piperidine-3-thiol hydrochloride during waste disposal?

  • Methodological Answer : Conduct ecotoxicity assays (e.g., Daphnia magna LC₅₀) and biodegradability studies (OECD 301F). Partner with waste management firms to implement neutralization protocols (e.g., oxidation with H₂O₂ to convert thiols to sulfonates). Document compliance with REACH or TSCA regulations .

Q. What methodologies evaluate the role of the hydrochloride counterion in modulating bioavailability?

  • Methodological Answer :

  • Salt Screening : Compare dissolution rates of HCl vs. other salts (e.g., sulfate, citrate) using USP apparatus II.
  • Permeability Assays : Use Caco-2 cell monolayers to assess intestinal absorption.
  • pH-Solubility Profiling : Measure solubility across physiological pH (1.2–7.4) to identify optimal formulation conditions .

Data Contradiction and Analysis

Q. How should researchers address inconsistent crystallographic data for (3S)-piperidine-3-thiol hydrochloride polymorphs?

  • Methodological Answer :

  • Powder XRD : Screen polymorphs under varied crystallization conditions (e.g., solvent, temperature).
  • Thermal Analysis : Use DSC/TGA to identify phase transitions.
  • Synchrotron Studies : Resolve ambiguities in unit cell parameters with high-resolution data. Publish raw diffraction data to enable community validation .

Q. What statistical approaches are recommended for analyzing conflicting bioactivity data across studies?

  • Methodological Answer : Apply meta-analysis tools (e.g., RevMan) to aggregate datasets. Adjust for batch effects (e.g., solvent purity, assay type) using mixed-effects models. Validate outliers via orthogonal assays (e.g., SPR vs. ELISA) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.